molecular formula C10H11BrO B1281097 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 75693-15-1

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B1281097
CAS RN: 75693-15-1
M. Wt: 227.1 g/mol
InChI Key: SXVUISODQKZWFM-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H11BrO . Its molecular weight is 227.1 .


Synthesis Analysis

The synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves the reduction of 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one with sodium borohydride in a mixture of dichloromethane and methanol . The reaction is carried out at room temperature for 1 hour .


Molecular Structure Analysis

The InChI code for 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is 1S/C10H11BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2 .


Physical And Chemical Properties Analysis

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol has a molecular weight of 227.1 . It has a calculated logP value of 2.66, suggesting moderate lipophilicity . The compound is soluble, with a calculated solubility of 0.0625 mg/ml .

Scientific Research Applications

Synthesis of Indazole Derivatives

This compound serves as a precursor in the synthesis of indazole derivatives, which are prominent in medicinal chemistry due to their pharmacological properties . The bromine atom on the tetrahydronaphthalen-1-ol framework allows for subsequent functionalization, leading to the formation of complex indazole structures.

Thiadiazole Conjugates Formation

In the field of organic electronics, 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is utilized to create thiadiazole conjugates . These conjugates are integral in developing materials for organic light-emitting diodes (OLEDs) and other electronic applications due to their excellent electron-accepting properties.

Antiproliferative Agents

Research has shown that this compound can be modified to produce molecules with significant antiproliferative activities against certain cancer cell lines . This application is crucial in the development of new chemotherapeutic agents.

Chemical Intermediate in Synthesis

As a versatile chemical intermediate, 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is used in various synthetic pathways. Its structure is particularly useful in constructing complex organic molecules for research and industrial purposes .

Safety and Hazards

The compound is classified as a warning hazard, with specific hazard statements indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVUISODQKZWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507136
Record name 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

CAS RN

75693-15-1
Record name 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 9.5 g of 7-bromo-3,4-dihydronaphthalen-1(2H)-one (42 mmol), prepared according to the method described in Synth. Comm. 1994, 2777, dissolved in 100 ml of ethanol, there are added, at 0° C. and in two portions, 0.8 g of sodium borohydride (21 mmol). The reaction mixture is then allowed to come back up to ambient temperature over 30 minutes, and then the ethanol is evaporated off. The residue is taken up in 100 ml of toluene and 100 ml of water. After separation, the aqueous phase is extracted with 50 ml of toluene. The toluene phases are combined, washed with a saturated aqueous solution of sodium chloride and are then evaporated to yield 7-bromo-1,2,3,4-tetrahydronaphth-1-ol in the form of an oil.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

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